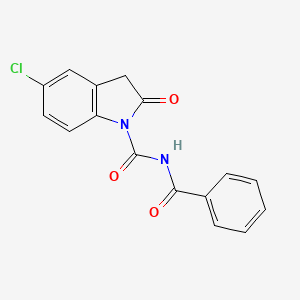
N-Benzoyl-5-chloro-2-oxo-2,3-dihydro-1H-indole-1-carboxamide
Cat. No. B3044830
M. Wt: 314.72 g/mol
InChI Key: STXAKVBORIZJMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04678802
Procedure details


Using a similar procedure, 1-(N-propionylcarbamoyl)-5-chlorooxindole, 1-(N-pivaloylcarbamoyl)-5-chlorooxindole, 1-(N-butyrylcarbamoyl)-5-fluorooxindole, 1-(N-benzoyl-carbamoyl)-5-fluorooxindole, 1-(N-acetylcarbamoyl)-5-fluorooxindole, 1-(N-benzoylcarbamoyl)-5-bromooxindole, 1-(N-i-butyrylcarbamoyl)-5-bromooxindole and 1-(N-propionylcarbamoyl)-5-bromooxindole are prepared.
Name
1-(N-propionylcarbamoyl)-5-chlorooxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
1-(N-pivaloylcarbamoyl)-5-chlorooxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
1-(N-butyrylcarbamoyl)-5-fluorooxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
1-(N-benzoyl-carbamoyl)-5-fluorooxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Name
1-(N-acetylcarbamoyl)-5-fluorooxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Name
1-(N-benzoylcarbamoyl)-5-bromooxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

[Compound]
Name
1-(N-i-butyrylcarbamoyl)-5-bromooxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Name
1-(N-propionylcarbamoyl)-5-bromooxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers


|
REACTION_CXSMILES
|
[C:1]([NH:5][C:6]([N:8]1[C:16]2[C:11](=[CH:12][C:13]([Cl:17])=[CH:14][CH:15]=2)[CH2:10][C:9]1=[O:18])=[O:7])(=[O:4])[CH2:2][CH3:3].C(NC(N1C2[C:31](=[CH:32]C(Cl)=CC=2)[CH2:30][C:29]1=O)=O)(=O)C(C)(C)C.C(NC(N1C2C(=CC(F)=CC=2)CC1=O)=O)(=O)CCC.C(NC(N1C2C(=CC(F)=CC=2)CC1=O)=O)(=O)C1C=CC=CC=1.C(NC(N1C2C(=CC(F)=CC=2)CC1=O)=O)(=O)C.C(NC(N1C2C(=CC(Br)=CC=2)CC1=O)=O)(=O)C1C=CC=CC=1.C(NC(N1C2C(=CC(Br)=CC=2)CC1=O)=O)(=O)CC>>[C:1]([NH:5][C:6]([N:8]1[C:16]2[C:11](=[CH:12][C:13]([Cl:17])=[CH:14][CH:15]=2)[CH2:10][C:9]1=[O:18])=[O:7])(=[O:4])[C:2]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:3]=1
|
Inputs


Step One
|
Name
|
1-(N-propionylcarbamoyl)-5-chlorooxindole
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)(=O)NC(=O)N1C(CC2=CC(=CC=C12)Cl)=O
|
Step Two
|
Name
|
1-(N-pivaloylcarbamoyl)-5-chlorooxindole
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)(C)C)(=O)NC(=O)N1C(CC2=CC(=CC=C12)Cl)=O
|
Step Three
|
Name
|
1-(N-butyrylcarbamoyl)-5-fluorooxindole
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)(=O)NC(=O)N1C(CC2=CC(=CC=C12)F)=O
|
Step Four
|
Name
|
1-(N-benzoyl-carbamoyl)-5-fluorooxindole
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)NC(=O)N1C(CC2=CC(=CC=C12)F)=O
|
Step Five
|
Name
|
1-(N-acetylcarbamoyl)-5-fluorooxindole
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)NC(=O)N1C(CC2=CC(=CC=C12)F)=O
|
Step Six
|
Name
|
1-(N-benzoylcarbamoyl)-5-bromooxindole
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)NC(=O)N1C(CC2=CC(=CC=C12)Br)=O
|
Step Seven
[Compound]
|
Name
|
1-(N-i-butyrylcarbamoyl)-5-bromooxindole
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eight
|
Name
|
1-(N-propionylcarbamoyl)-5-bromooxindole
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)(=O)NC(=O)N1C(CC2=CC(=CC=C12)Br)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are prepared
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)NC(=O)N1C(CC2=CC(=CC=C12)Cl)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
